molecular formula C27H32N4O6 B2608993 ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1223836-12-1

ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2608993
M. Wt: 508.575
InChI Key: ZQUQKTURYMNWJP-UHFFFAOYSA-N
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Description

Ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C27H32N4O6 and its molecular weight is 508.575. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives, including those similar to the specified compound, are synthesized through various chemical reactions involving key precursors and reagents. For example, compounds have been synthesized that involve reactions with hydrazine hydrate in the presence of methanol, leading to the formation of N-amino derivatives. These derivatives have been further treated with aryl isothiocyanates to yield thioxo methyl-amides, showcasing the versatility in chemical modifications and the potential for generating a wide array of related compounds for various applications (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Research has demonstrated that certain quinazoline derivatives exhibit significant antibacterial and antifungal activities. The synthesized compounds have been tested against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showing potential as antimicrobial agents. This opens up avenues for the development of new antibiotics and antifungal medications based on quinazoline chemistry (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Biological Activities

Quinazoline derivatives have also been explored for their potential in interacting with biological targets through molecular docking studies. For instance, studies involving ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate have shown that these compounds can form stable complexes with biological inhibitors, suggesting their role as potential inhibitors against specific biological pathways or enzymes. This aspect is crucial for drug discovery and development, especially in identifying lead compounds for further pharmaceutical research (El-Azab et al., 2016).

Synthesis of Derivatives with Potential Pharmacological Applications

Further chemical modifications of quinazoline derivatives have led to the synthesis of compounds with possible pharmacological applications, such as monoamine oxidase inhibitors, which are relevant in the treatment of various neuropsychiatric disorders. These derivatives have been synthesized by condensing key precursors with ethyl-4-aminobenzoates, followed by conversion to hydrazides to study their biological properties (Misra, Dwivedi, & Parmar, 1980).

properties

IUPAC Name

ethyl 4-[[2-[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]quinazolin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6/c1-3-16-28-23(32)11-7-8-17-30-25(34)21-9-5-6-10-22(21)31(27(30)36)18-24(33)29-20-14-12-19(13-15-20)26(35)37-4-2/h5-6,9-10,12-15H,3-4,7-8,11,16-18H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQKTURYMNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

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